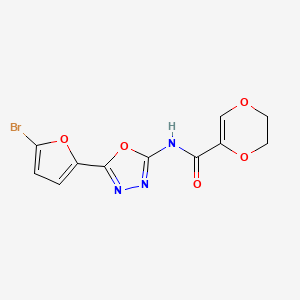

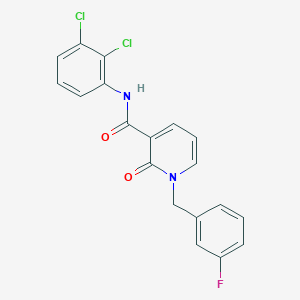

![molecular formula C19H19N3O3S B2554153 N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide CAS No. 302552-64-3](/img/structure/B2554153.png)

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide is a chemical compound that appears to be a derivative of quinoline with a sulfonamide group. This type of compound is of interest due to its potential applications in medicinal chemistry, particularly as it relates to antimicrobial activity and the design of peptidomimetic drugs .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. One approach involves the electrochemical synthesis where anodic oxidation of a precursor such as 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids is used to yield sulfonamide derivatives . Another method includes the modification of the Camps'es quinoline synthesis to produce sulfonamide or phosphonic acid analogs . Additionally, a late-stage diversification approach has been described for the synthesis of quinoline derivatives, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a quinoline core with a morpholin-4-ylphenyl group and a sulfonamide moiety attached to it. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets. For instance, the sulfonamide group is known for its mimicry of the amide bond in peptides, which is crucial in the design of peptidomimetic drugs .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The sulfonamide group can participate in various chemical reactions, including intramolecular substitution reactions as seen in the synthesis of ring-fluorinated isoquinolines and quinolines . The quinoline core itself is a versatile scaffold that can undergo a range of transformations, which can be exploited in the synthesis of biologically active compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of sulfonamides and quinolines. These might include moderate solubility in polar solvents, potential for hydrogen bonding due to the presence of the sulfonamide group, and the ability to absorb light in the UV-visible spectrum due to the conjugated system in the quinoline ring .

Relevant Case Studies

Although no direct case studies on this compound were provided, the literature suggests that similar compounds have been evaluated for their antimicrobial activity, albeit with no significant results reported . Furthermore, the quinoline scaffold is a common feature in compounds with 5HT1B antagonistic properties, indicating the potential for central nervous system applications . The sulfonamide group's mimicry of the amide bond also makes these compounds interesting for the development of peptidomimetic drugs .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibiotic Modulation

N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide and related compounds have been studied for their antimicrobial properties and potential to modulate antibiotic activity against multidrug-resistant strains. Research has shown that sulfonamide compounds, including those with morpholine groups, exhibit antimicrobial activity against a range of microorganisms. For example, a study investigated the antimicrobial and modulating activity of a related compound, 4-(Phenylsulfonyl) morpholine, against standard and multi-resistant strains of various bacteria and fungi. The study found that this compound, in combination with amikacin, significantly reduced the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, demonstrating its potential to enhance antibiotic efficacy (Oliveira et al., 2015).

Synthesis and Structure-Activity Relationships

The synthesis and antimicrobial evaluation of quinoline derivatives, including those with a sulfonamide moiety, have been a focus of research due to their potential as antimicrobial agents. For instance, a study synthesized new compounds by coupling diazotized N-(pyrimidin-2-yl)-benzenesulfonamide with 8-hydroxyquinoline, leading to the creation of 4-(8-hydroxyquinolin-5-yl)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives. These compounds were tested against Gram-positive bacteria and showed significant antimicrobial activity, highlighting the importance of the quinoline-sulfonamide scaffold in the design of new antimicrobial agents (Research on Chemical Intermediates, 2017).

Cytotoxic and Antitumor Activity

Sulfonamide derivatives, including those with quinoline and morpholine groups, have been explored for their cytotoxic activity against various cancer cell lines. A study synthesized sulfonamide derivatives with various moieties and screened them for anticancer activity against breast and colon cancer cell lines. One compound, in particular, exhibited potent activity, suggesting that these derivatives could serve as leads for the development of new anticancer agents (Acta Poloniae Pharmaceutica, 2015).

Nuclease Activity and DNA Interaction

Compounds with quinoline-sulfonamide structures have been studied for their ability to interact with DNA and exhibit nuclease activity. For example, Cu(II) complexes with N-(quinolin-8-yl)quinolin-8-sulfonamide were synthesized and characterized for their DNA binding and nuclease activities. These complexes demonstrated the ability to partially intercalate with DNA and perform oxidative cleavage, indicating their potential applications in the study of DNA interactions and as tools in molecular biology (European Journal of Inorganic Chemistry, 2016).

Electrochemical Synthesis and Applications

The electrochemical synthesis of sulfonamide derivatives, including those with morpholine and quinoline groups, has been explored as an environmentally friendly approach to producing these compounds. A study demonstrated the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids to yield sulfonamide derivatives. This method offers a green alternative to traditional synthesis techniques and opens up new possibilities for the development of sulfonamide-based compounds with diverse applications (The Journal of Organic Chemistry, 2014).

Wirkmechanismus

Target of Action

The primary target of N-[4-(morpholin-4-yl)phenyl]quinoline-8-sulfonamide is pyruvate kinase . Pyruvate kinase plays a crucial role in mediating glycolytic metabolism .

Mode of Action

This compound: interacts with pyruvate kinase, affecting its function and leading to changes in the cell’s metabolic processes

Biochemical Pathways

The interaction of This compound with pyruvate kinase affects the glycolytic pathway . This can lead to downstream effects on cellular energy production and other metabolic processes.

Result of Action

The molecular and cellular effects of This compound ’s action are related to its interaction with pyruvate kinase . This interaction can influence cellular metabolism, potentially affecting processes such as cell proliferation, apoptosis, and angiogenesis .

Eigenschaften

IUPAC Name |

N-(4-morpholin-4-ylphenyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-26(24,18-5-1-3-15-4-2-10-20-19(15)18)21-16-6-8-17(9-7-16)22-11-13-25-14-12-22/h1-10,21H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPNXIHYLVYZLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

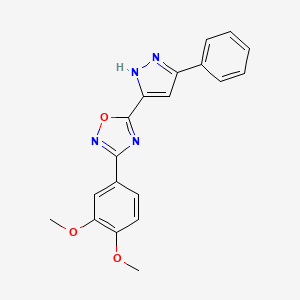

![7-(3,4-dimethylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2554071.png)

![methyl 6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2554081.png)

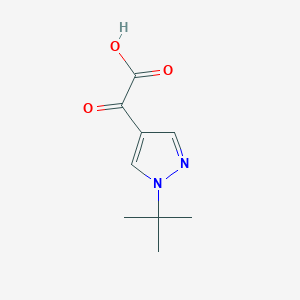

![2-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2554082.png)

![7-chloro-N-(3,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554083.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554085.png)

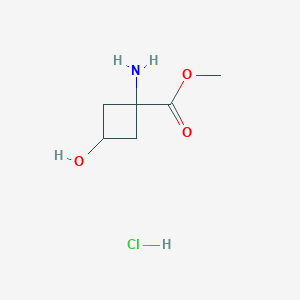

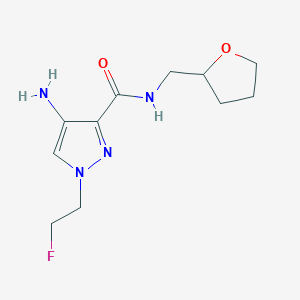

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2554089.png)

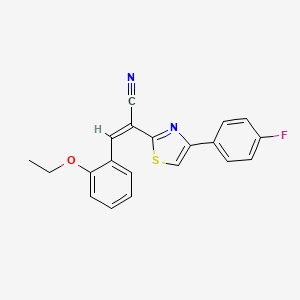

![(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2554092.png)